2,5-dimethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide
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Overview
Description
2,5-dimethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with methoxy groups at the 2 and 5 positions, and a tosylethyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzenesulfonamide core: This can be achieved by reacting 2,5-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the tosylethyl group: This step involves the reaction of the intermediate with tosyl chloride in the presence of a base to form the tosylated product.
Attachment of the thiophene ring: The final step involves the coupling of the tosylethyl intermediate with a thiophene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The tosyl group can be substituted with other functional groups under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dimethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide: Unique due to the presence of both methoxy and tosylethyl groups.
2,5-dimethoxybenzenesulfonamide: Lacks the tosylethyl and thiophene groups.
N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide: Lacks the methoxy groups.
Uniqueness
The combination of methoxy, tosylethyl, and thiophene groups in this compound provides unique chemical and biological properties that are not present in similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S3/c1-15-6-9-17(10-7-15)30(23,24)21(19-5-4-12-29-19)14-22-31(25,26)20-13-16(27-2)8-11-18(20)28-3/h4-13,21-22H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIKZISDHFNQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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